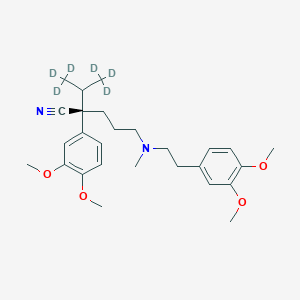

(R)-(+)-Verapamil-d6

Description

BenchChem offers high-quality (R)-(+)-Verapamil-d6 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-(+)-Verapamil-d6 including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C27H38N2O4 |

|---|---|

Molecular Weight |

460.6 g/mol |

IUPAC Name |

(2R)-2-(3,4-dimethoxyphenyl)-5-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]-2-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)pentanenitrile |

InChI |

InChI=1S/C27H38N2O4/c1-20(2)27(19-28,22-10-12-24(31-5)26(18-22)33-7)14-8-15-29(3)16-13-21-9-11-23(30-4)25(17-21)32-6/h9-12,17-18,20H,8,13-16H2,1-7H3/t27-/m1/s1/i1D3,2D3 |

InChI Key |

SGTNSNPWRIOYBX-SFGWWISVSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([C@@](CCCN(C)CCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C=C2)OC)OC)C([2H])([2H])[2H] |

Canonical SMILES |

CC(C)C(CCCN(C)CCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C=C2)OC)OC |

Origin of Product |

United States |

Stereochemical Considerations in Verapamil Research and Deuterated Analogues

Verapamil (B1683045) is a calcium channel blocker that is administered clinically as a racemic mixture, meaning it contains equal amounts of two enantiomers: (R)-Verapamil and (S)-Verapamil. drugbank.commdpi.com Enantiomers are molecules that are non-superimposable mirror images of each other, and they can exhibit significantly different pharmacological and pharmacokinetic properties in the body. mdpi.com

In the case of Verapamil, the stereochemistry is of paramount importance:

Pharmacological Potency : The (S)-enantiomer is approximately 20 times more potent than the (R)-enantiomer in its ability to block L-type calcium channels, which is the primary mechanism for its antiarrhythmic and antihypertensive effects. drugbank.comnih.govresearchgate.net

Pharmacokinetic Differences : The two enantiomers are metabolized at different rates by the liver. First-pass metabolism, which occurs after oral administration, clears the more active (S)-enantiomer much faster than the (R)-enantiomer. drugbank.com This stereoselective metabolism results in significantly higher plasma concentrations of the less active (R)-enantiomer compared to the (S)-enantiomer following oral dosing. mdpi.com

Rationale for Deuteration and Enantiomeric Specificity in Advanced Research Methodologies

Synthetic Routes for Deuterated Verapamil (B1683045) Enantiomers

The synthesis of (R)-(+)-Verapamil-d6 involves the incorporation of deuterium atoms into the (R)-enantiomer of verapamil. This can be achieved through several synthetic strategies. One common approach is to utilize deuterated precursors or reagents at specific steps in the synthesis of the verapamil molecule. smolecule.combenchchem.com For instance, the synthesis could involve the use of deuterated building blocks that are then assembled to form the final deuterated verapamil enantiomer. criver.com

Another method involves isotopic exchange on the final verapamil molecule or its precursors. benchchem.comgoogle.com This can be accomplished by treating the compound with a source of deuterium, such as deuterated water (D₂O) or deuterated acid, under conditions that facilitate the replacement of hydrogen atoms with deuterium atoms. google.com For example, verapamil hydrochloride can be deuterated by stirring it in a solution of deuterated sulfuric acid in deuterated water and deuterated methanol (B129727) at an elevated temperature. google.com

The synthesis of the specific (R)-(+)-enantiomer requires a chiral separation step or an enantioselective synthesis. Chiral separation of a racemic mixture of deuterated verapamil can be performed using techniques like preparative chiral high-performance liquid chromatography (HPLC). abhipublications.orgscielo.br Alternatively, an enantioselective synthesis can be employed, starting from a chiral precursor to yield the desired (R)-(+)-Verapamil-d6 directly.

Methods for Isotopic Purity and Enrichment Assessment

The assessment of isotopic purity and enrichment is a critical step in the characterization of (R)-(+)-Verapamil-d6. Isotopic purity refers to the percentage of the compound that contains the desired deuterium atoms, while isotopic enrichment quantifies the percentage of a specific atomic position that is occupied by a deuterium atom. criver.comlookchem.com

Mass spectrometry (MS) is a primary technique for determining isotopic enrichment. High-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) or Fourier transform ion cyclotron resonance (FTICR-MS), can accurately measure the mass-to-charge ratio of the molecule, allowing for the determination of the number of deuterium atoms incorporated. criver.compitt.edu By comparing the intensity of the mass spectral peaks of the deuterated compound with those of the non-deuterated standard, the level of isotopic enrichment can be calculated. pitt.edu Typically, stable isotopic standards are provided with an isotopic enrichment of greater than 98%. criver.com

Nuclear Magnetic Resonance (NMR) spectroscopy , particularly ¹H NMR and ²H NMR, is another powerful tool for assessing isotopic labeling. criver.comscbt.com In ¹H NMR, the reduction in the signal intensity at specific proton positions corresponds to the degree of deuteration. nih.gov Conversely, ²H NMR directly detects the presence and location of deuterium atoms in the molecule.

Advanced Spectroscopic and Chromatographic Techniques for Structural Elucidation and Purity Determination

A combination of advanced spectroscopic and chromatographic techniques is employed to confirm the chemical structure and assess the chemical and enantiomeric purity of (R)-(+)-Verapamil-d6.

High-Resolution Mass Spectrometry (HRMS) provides the accurate mass of the molecule, which helps in confirming its elemental composition. criver.comdaicelpharmastandards.com Tandem mass spectrometry (MS/MS) can be used to fragment the molecule and analyze the resulting fragments, providing further structural information and confirming the location of the deuterium labels. nih.govrsc.org

Chiral High-Performance Liquid Chromatography (HPLC) is the method of choice for determining the enantiomeric purity of (R)-(+)-Verapamil-d6. abhipublications.orgdntb.gov.ua This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. abhipublications.orgtandfonline.com Several types of chiral columns have been successfully used for the separation of verapamil enantiomers, including those based on amylose (B160209) tris(3,5-dimethylphenyl)carbamate and α1-acid glycoprotein. abhipublications.orgtandfonline.com The mobile phase composition and flow rate are optimized to achieve baseline separation of the (R)-(+) and (S)-(-) enantiomers. abhipublications.orgdntb.gov.ua A typical method might use a mobile phase of acetonitrile, methanol, trifluoroacetic acid, and triethylamine. dntb.gov.uanih.gov

Reference Standard Qualification and Certification in Research Contexts

For (R)-(+)-Verapamil-d6 to be used as a reference standard in research, especially in regulated studies, it must undergo a rigorous qualification and certification process. criver.comveeprho.com This process ensures the identity, purity, and concentration of the standard are accurately known and documented. veeprho.combdg.co.nz

A Certificate of Analysis (CoA) is a crucial document that accompanies a reference standard. criver.comdaicelpharmastandards.combdg.co.nz This document typically includes:

Identity Confirmation: Verified by techniques like NMR and mass spectrometry. criver.combdg.co.nz

Purity Assessment: Chemical purity is determined by methods such as HPLC, often with a target purity of >98%. bdg.co.nz Enantiomeric purity is assessed by chiral HPLC.

Isotopic Enrichment: The level of deuterium incorporation is quantified using mass spectrometry. criver.com

Characterization Data: The CoA includes the actual spectra and chromatograms from the analyses performed. bdg.co.nz

The qualification process involves using validated analytical methods and qualified instrumentation to ensure the reliability of the results. veeprho.com Pharmacopoeial reference standards, established by organizations like the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP), serve as primary standards for quality control. veeprho.comsigmaaldrich.com For isotopically labeled compounds intended for use as internal standards in clinical or other regulated studies, a comprehensive data package supporting its qualification under Good Laboratory Practice (GLP) standards may be required. criver.com

Data Tables

Table 1: Chromatographic Separation of Verapamil Enantiomers

| Parameter | Method 1 abhipublications.org | Method 2 nih.gov | Method 3 nih.gov |

| Column | Chiralpak® AD semi-preparative | LarihcShell-P (core-shell isopropyl carbamate (B1207046) cyclofructan 6) | Chiralcel OD-RH (150 × 4.6 mm, 5 µm) |

| Mobile Phase | n-hexane/isopropanol/ethanol (ratio varied) | Acetonitrile/methanol/trifluoroacetic acid/triethylamine (98:2:0.05:0.025, v/v/v/v) | 0.05% trifluoroacetic acid in water-acetonitrile (70:30, v/v) |

| Flow Rate | 1.0 mL/min | 0.5 mL/min | Not Specified |

| Detection | UV (270 nm) | Fluorescence | Tandem Mass Spectrometry (MS/MS) |

| Elution Order | S-(-)-Verapamil then R-(+)-Verapamil | Not Specified | R-Verapamil then S-Verapamil |

Table 2: Analytical Techniques for Characterization of (R)-(+)-Verapamil-d6

| Technique | Purpose | Key Findings/Information Provided | References |

| High-Resolution Mass Spectrometry (HRMS) | Isotopic enrichment assessment, structural confirmation | Accurate mass measurement, determination of the number of deuterium atoms, fragmentation pattern for structural elucidation. | criver.compitt.edu |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation, confirmation of deuteration sites | Detailed information on the chemical structure, identification of proton-bearing vs. deuterated positions. | criver.comscbt.comnih.gov |

| Chiral High-Performance Liquid Chromatography (HPLC) | Enantiomeric purity determination | Separation and quantification of (R)-(+) and (S)-(-) enantiomers to ensure enantiomeric excess. | abhipublications.orgdntb.gov.uatandfonline.com |

Development and Validation of Quantitative Bioanalytical Methods for Verapamil and its Metabolites (e.g., Liquid Chromatography-Tandem Mass Spectrometry)

The development of robust bioanalytical methods is fundamental for pharmacokinetic and therapeutic drug monitoring studies. researchgate.net Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a powerful technique for the determination of verapamil and its primary metabolite, norverapamil (B1221204), in biological fluids. researchgate.netresearchgate.netinnovareacademics.inbvsalud.org The use of a stable isotope-labeled internal standard, such as (R)-(+)-Verapamil-d6, is crucial in these methods to ensure accuracy and precision. nih.govcapes.gov.br

Several studies have detailed the development and validation of LC-MS/MS methods for the simultaneous quantification of verapamil and norverapamil. bvsalud.orgnih.govoup.com These methods typically involve a straightforward sample preparation step, such as liquid-liquid extraction or protein precipitation, followed by chromatographic separation and mass spectrometric detection. researchgate.netnih.govasianpubs.org For instance, a method using liquid-liquid extraction from just 50 µL of human plasma has been successfully validated. nih.govoup.com

Validation of these bioanalytical methods is performed in accordance with regulatory guidelines, such as those from the FDA, and includes assessment of specificity, linearity, accuracy, precision, recovery, and stability. innovareacademics.inmdpi.comnih.gov The linearity of these methods is typically established over a clinically relevant concentration range, with correlation coefficients (r²) greater than 0.99, indicating a strong linear relationship. innovareacademics.inmdpi.com

Interactive Table: Representative LC-MS/MS Method Parameters for Verapamil Analysis

| Parameter | Value | Reference |

| Analytical Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | researchgate.netbvsalud.org |

| Internal Standard | (R)-(+)-Verapamil-d6 | bvsalud.orgmedrxiv.org |

| Biological Matrix | Human Plasma | researchgate.netresearchgate.netnih.gov |

| Sample Preparation | Liquid-Liquid Extraction or Protein Precipitation | bvsalud.orgnih.govasianpubs.org |

| Linearity Range | 1.0 - 500 ng/mL | researchgate.netinnovareacademics.in |

| Lower Limit of Quantification (LLOQ) | 0.1 - 1.0 ng/mL | bvsalud.orgnih.gov |

Application as a Stable Isotope Internal Standard in Complex Biological Matrices

(R)-(+)-Verapamil-d6 is widely employed as a stable isotope internal standard (IS) in the bioanalysis of verapamil. nih.govcapes.gov.br The use of a stable isotope-labeled IS is the gold standard in quantitative mass spectrometry because it closely mimics the physicochemical properties of the analyte. researchgate.net This ensures that any variations during sample preparation and analysis, such as extraction efficiency and matrix effects, are effectively compensated for. nih.gov

In complex biological matrices like plasma, the presence of endogenous components can lead to ion suppression or enhancement, a phenomenon known as the matrix effect. nih.goveijppr.com This can significantly impact the accuracy and reproducibility of the analytical method. nih.gov By co-eluting with the analyte, (R)-(+)-Verapamil-d6 experiences similar matrix effects, allowing for reliable correction and accurate quantification. nih.gov Studies have shown that methods utilizing deuterated internal standards exhibit minimal matrix effects, with accuracy and precision values well within acceptable limits. bvsalud.orgnih.gov The use of deuterated standards like Verapamil-d6 helps to correct for these matrix effects in biological samples. benchchem.com

The extraction recovery of the analyte is another critical parameter in bioanalysis. Research has demonstrated that the recovery of verapamil and its metabolites is consistent and high when a deuterated internal standard is used, often exceeding 90%. nih.govnih.govmedrxiv.org

Chiral Separation and Quantification of Verapamil Enantiomers and Deuterated Analogues in Research Samples

Verapamil is a chiral drug, and its enantiomers, (R)-verapamil and (S)-verapamil, exhibit different pharmacological activities. scielo.br Therefore, the stereoselective quantification of these enantiomers is crucial for understanding their respective pharmacokinetic and pharmacodynamic profiles. nih.govcapes.gov.br Several high-performance liquid chromatography (HPLC) and LC-MS/MS methods have been developed for the chiral separation and quantification of verapamil and norverapamil enantiomers. researchgate.netnih.govoup.com

These methods often utilize chiral stationary phases (CSPs) to achieve separation of the enantiomers. nih.govmdpi.comresearchgate.net For example, a Chiralcel OD-RH column has been used to successfully resolve the (R)- and (S)-enantiomers of both verapamil and norverapamil. researchgate.netnih.govoup.com In these chiral separations, (R)-(+)-Verapamil-d6 and its corresponding S-enantiomer, as well as the deuterated enantiomers of norverapamil, are used as internal standards to ensure accurate quantification of each individual enantiomer. researchgate.netnih.govoup.commedrxiv.org

The resolution factor (Rs) is a measure of the degree of separation between two chromatographic peaks. In chiral separations of verapamil, resolution factors of 1.4 and 1.9 for the enantiomers of verapamil and norverapamil, respectively, have been achieved, indicating good separation. researchgate.netnih.govoup.com

Interactive Table: Chromatographic Parameters for Chiral Separation of Verapamil Enantiomers

| Parameter | (R)-Verapamil | (S)-Verapamil | (R)-Norverapamil | (S)-Norverapamil | Reference |

| Capacity Factor (k') | 2.45 | 3.05 | 2.27 | 3.13 | researchgate.netnih.govoup.com |

| Resolution (Rs) | - | 1.4 | - | 1.9 | researchgate.netnih.govoup.com |

Enhanced Sensitivity and Specificity in Research Bioanalysis through Deuteration

The use of deuterated internal standards like (R)-(+)-Verapamil-d6 significantly enhances the sensitivity and specificity of bioanalytical methods. nih.govcapes.gov.br Deuteration involves replacing hydrogen atoms in the molecule with their heavier isotope, deuterium. This results in a mass shift that allows the internal standard to be distinguished from the unlabeled analyte by the mass spectrometer, while maintaining nearly identical chromatographic behavior. researchgate.net

This mass difference is fundamental to the specificity of LC-MS/MS methods employing multiple reaction monitoring (MRM). bvsalud.org In MRM, specific precursor-to-product ion transitions are monitored for both the analyte and the internal standard. For verapamil, a common transition is m/z 455.0 → 165.2, while for Verapamil-d6, it is m/z 461.1 → 165.2. bvsalud.org This specificity minimizes interference from other compounds in the matrix, leading to a lower limit of quantification (LLOQ) and improved sensitivity. nih.govcapes.gov.br Methods utilizing deuterated standards have achieved LLOQs as low as 50 pg per sample for verapamil enantiomers. nih.govcapes.gov.br

Furthermore, the implementation of micro-flow LC-MS/MS systems can further boost sensitivity, allowing for the accurate quantification of analytes in ultra-small sample volumes. lcms.cz The combination of deuterated internal standards and advanced instrumentation provides a powerful tool for high-sensitivity bioanalysis. lcms.cz

Mechanistic and Preclinical Pharmacological Investigations Employing R + Verapamil D6

Elucidation of Drug Metabolism Pathways and Enzyme Kinetics (e.g., Cytochrome P450 Isoforms, other metabolizing enzymes)

The metabolic fate of verapamil (B1683045) is complex and extensively mediated by the cytochrome P450 (CYP) system. In vitro studies using cDNA-expressed human CYP isoforms have identified CYP3A4, CYP3A5, and CYP2C8 as the predominant enzymes responsible for the metabolism of both R- and S-verapamil. nih.govnih.gov Minor contributions are also made by CYP2E1. nih.govclinpgx.org

The primary metabolic pathways include N-demethylation to form norverapamil (B1221204) and N-dealkylation to produce the metabolite D-617. clinpgx.orgdrugbank.com The formation of these metabolites exhibits stereoselectivity, which is dependent on the specific CYP isoform. For instance, when R-verapamil is the substrate for CYP3A4, the main product is D-617. clinpgx.org In contrast, CYP3A5 appears to metabolize R-verapamil and S-verapamil equally well, with norverapamil being the primary metabolite for both enantiomers. nih.govclinpgx.org CYP2C8 readily metabolizes both enantiomers to D-617 and norverapamil. nih.gov

Kinetic studies have been performed to quantify the parameters of these metabolic reactions. The use of (R)-(+)-Verapamil-d6 as an internal standard is crucial for accurately measuring the formation of metabolites from the unlabeled R-enantiomer in such assays.

| Metabolite Formed | Km (μM) | Vmax (pmol/min/pmol P450) |

|---|---|---|

| Norverapamil | 127 ± 34 | 8.0 ± 1.1 |

| D-617 | 60 ± 19 | 4.0 ± 0.5 |

Investigation of Stereoselective Metabolism and Pharmacokinetic Disposition (e.g., presystemic elimination, first-pass effects in in vitro and preclinical models)

Verapamil undergoes extensive first-pass metabolism, which significantly reduces its oral bioavailability to between 10% and 22%. mdpi.comnih.gov This presystemic elimination is highly stereoselective. The S-enantiomer is cleared more rapidly than the R-enantiomer, resulting in plasma concentrations of R-verapamil that are two- to five-fold higher than S-verapamil following administration of the racemic mixture. clinpgx.orgmdpi.com

Studies on Drug Transporter Activity and Inhibition (e.g., P-glycoprotein efflux pump in in vitro cellular models)

(R)-(+)-Verapamil is widely utilized as a classical probe substrate and inhibitor for studying the function of the P-glycoprotein (P-gp) efflux pump, a member of the ATP-binding cassette (ABC) transporter family. nih.govaboutscience.eu P-gp plays a crucial role in limiting the cellular uptake and tissue penetration of a wide array of drugs, contributing to multidrug resistance in cancer cells and affecting drug disposition in tissues like the blood-brain barrier. aboutscience.eu

In vitro studies use verapamil to investigate the mechanisms of P-gp-mediated drug efflux and to screen for new P-gp inhibitors. nih.gov Research has shown a cooperative interaction between verapamil and ATP binding that modulates the conformational state and hydrolytic activity of P-gp. nih.gov Interestingly, some studies have revealed that blocking P-gp function with verapamil can lead to a compensatory upregulation of P-gp expression on the surface of certain immune cells, such as human monocyte-derived dendritic cells and macrophages. nih.gov This suggests that P-gp activity is essential for these cells, which respond to its inhibition by increasing its expression. nih.gov (R)-(+)-Verapamil-d6 is instrumental in these studies for the accurate quantification of verapamil transport and binding in cellular models.

Assessment of Deuterium (B1214612) Isotope Effects on Biochemical Reactions and Molecular Interactions

The use of deuterium-labeled compounds like (R)-(+)-Verapamil-d6 is a powerful technique for investigating drug metabolism and pharmacokinetics. The substitution of hydrogen with deuterium can alter the rate of bond cleavage in metabolic reactions, a phenomenon known as the kinetic isotope effect. nih.gov This effect can provide insights into the rate-limiting steps of enzymatic reactions catalyzed by cytochrome P450. nih.gov

A key application of (R)-(+)-Verapamil-d6 is in "isotope-IV" studies, which allow for the detailed analysis of drug-drug interactions (DDIs) and the precise determination of pharmacokinetic parameters within a single experiment. nih.gov In one such preclinical study, unlabeled verapamil was administered orally, while deuterium-labeled verapamil (Verapamil-d6) was administered intravenously. nih.gov This methodology was used to assess the impact of a potent CYP inhibitor, 1-aminobenzotriazole (B112013) (ABT), on verapamil's disposition. The study demonstrated that pre-treatment with ABT significantly increased the oral bioavailability (F) of verapamil. nih.gov By using the isotopic tracer, researchers could further differentiate the inhibitory effects on intestinal first-pass metabolism (Fg) versus hepatic first-pass metabolism (Fh), concluding that CYP-mediated metabolism was more potently inhibited in the intestine. nih.gov

| Treatment Group | Oral Bioavailability (F) |

|---|---|

| Control (Verapamil alone) | 0.02 ± 0.01 |

| ABT Pre-treatment | 0.45 ± 0.24 |

Application in Receptor Binding and Ion Channel Studies in vitro

As a phenylalkylamine calcium channel blocker, verapamil is a cornerstone tool for in vitro studies of ion channels and receptors. clinpgx.orgnih.gov (R)-(+)-Verapamil-d6 can be used as an internal standard in assays measuring the binding affinity and kinetics of the unlabeled compound.

Radioligand binding competition assays are commercially available to study the verapamil binding site on the Cav1.2 (L-type) voltage-gated calcium ion channel, a primary therapeutic target of the drug. euroscreenfast.com These assays often use radiolabeled tracers like [N-methyl-3H] Desmethoxyverapamil to characterize the binding of test compounds. euroscreenfast.com

Beyond its effects on L-type calcium channels, research has shown that verapamil also directly interacts with the ryanodine (B192298) receptor (RyR) Ca2+ release channel of the sarcoplasmic reticulum. nih.gov In vitro single-channel recordings and radioligand binding experiments have demonstrated that verapamil blocks the RyR channel by reducing its open probability. nih.gov This interaction occurs at a site distinct from the ryanodine binding site, indicating a noncompetitive mechanism. nih.gov Additionally, verapamil has been shown to exert a potent suppressive effect on T lymphocytes in vitro by disrupting intracellular Ca2+ signaling, which in turn inhibits T cell activation, proliferation, and cytokine production. nih.gov

Role of R + Verapamil D6 in Advanced Research Models and Systems

Integration into In Vitro Permeability and Absorption Models

In vitro models are crucial for predicting the absorption characteristics of drug candidates. Assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) and those using cell lines such as Caco-2 are designed to evaluate a drug's potential to permeate biological membranes. Verapamil (B1683045) is classified as a Biopharmaceutics Classification System (BCS) Class I drug, indicating high solubility and high permeability. nih.govmdpi.com

In these permeability studies, quantifying the amount of the test compound that transverses the artificial or cellular membrane is the primary endpoint. (R)-(+)-Verapamil-d6 is employed as an internal standard in the liquid chromatography-mass spectrometry (LC-MS) methods used to measure the concentration of verapamil. By adding a known quantity of (R)-(+)-Verapamil-d6 to the samples from both the donor and acceptor compartments, researchers can correct for any analyte loss during sample processing, thereby ensuring the accuracy of the calculated apparent permeability (Papp) coefficients. This precise quantification is essential for validating the models and accurately predicting a drug's in vivo absorption behavior.

Use in Preclinical Animal Pharmacokinetic Studies for Mechanistic Insights

Preclinical pharmacokinetic (PK) studies in animal models are essential for understanding a drug's absorption, distribution, metabolism, and excretion (ADME) profile before human trials. The dog has been identified as a suitable animal model for studying the disposition of verapamil enantiomers due to similarities in pharmacokinetic profiles with humans. nih.gov (R)-(+)-Verapamil-d6 plays a critical role in these studies, particularly in sophisticated study designs that aim to dissect complex metabolic and transport processes.

One advanced technique is the "isotope-IV method," where the deuterated compound is administered intravenously at the same time the non-deuterated drug is given orally. nih.gov This allows researchers to distinguish between the fraction of the drug that is systemically available from the oral dose versus the intravenously administered dose within the same animal. This approach provides precise measurements of absolute bioavailability and total body clearance, eliminating the inter-animal variability that can confound conventional studies where oral and IV doses are given to separate groups of animals. nih.gov

For instance, a study in rats used intravenous (R)-(+)-Verapamil-d6 alongside oral verapamil to investigate the impact of a CYP enzyme inhibitor. nih.gov The ability to simultaneously track both the deuterated and non-deuterated forms provided clear mechanistic insights into how the inhibitor affected first-pass metabolism in the intestine versus the liver.

| Parameter | Control Group (Verapamil Alone) | ABT Pre-treatment Group (Verapamil + CYP Inhibitor) | Significance |

|---|---|---|---|

| Oral Bioavailability (F) | 0.02 ± 0.01 | 0.45 ± 0.24 | Significant Increase |

| Intestinal Bioavailability (Fg) | Data not specified | Significantly increased | Inferred from study conclusion |

| Hepatic Bioavailability (Fh) | Data not specified | Less affected than Fg | Inferred from study conclusion |

Contribution to Physiologically Based Pharmacokinetic (PBPK) Modeling and Simulation

Physiologically Based Pharmacokinetic (PBPK) modeling is a sophisticated computational approach that simulates the ADME of drugs in different organs and tissues of the body. fda.gov These models are used to predict drug concentrations, understand the impact of intrinsic and extrinsic factors on pharmacokinetics, and forecast drug-drug interactions (DDIs). fda.govnih.gov

The development of a robust PBPK model requires high-quality in vitro and in vivo data. nih.gov A mechanistic, enantioselective PBPK model for verapamil, for example, incorporates parameters for stereoselective metabolism by CYP3A4 enzymes and transport by P-glycoprotein (P-gp). mdpi.comnih.gov The data used to build and validate these models—such as metabolic rates from human liver microsomes and plasma concentration-time profiles from clinical and preclinical studies—must be highly accurate. nih.gov The use of (R)-(+)-Verapamil-d6 as an internal standard in the bioanalytical methods that generate this data is fundamental to achieving the required level of precision. This accuracy is critical for the model's ability to simulate the distinct pharmacokinetic profiles of the R- and S-verapamil enantiomers and to reliably predict their behavior under various physiological conditions or during co-administration with other drugs. nih.govnih.gov

Applications in Drug-Drug Interaction Studies within Research Settings

Verapamil is recommended by the U.S. Food and Drug Administration (FDA) as a clinical index inhibitor for studying interactions involving CYP3A4 (as a moderate inhibitor) and P-gp. nih.govmdpi.comnih.gov Consequently, it is frequently used in research settings to investigate the DDI potential of new drug candidates. In these studies, (R)-(+)-Verapamil-d6 is a crucial analytical tool.

When verapamil is used as the "perpetrator" drug to inhibit CYP3A4 or P-gp, researchers must accurately measure the concentrations of the "victim" drug to quantify the magnitude of the interaction. mdpi.comresearchgate.net Conversely, when verapamil is the "victim" drug, its concentration is measured to see how it is affected by another compound. In both scenarios, deuterated internal standards like (R)-(+)-Verapamil-d6 are essential for the reliable quantification of verapamil and its metabolites in plasma or other biological samples.

The "isotope-IV method" described earlier is a powerful application in DDI studies. nih.gov By using an intravenous tracer dose of Verapamil-d6, researchers can precisely determine how a co-administered drug affects the systemic clearance and bioavailability of oral verapamil. nih.gov This allows for a detailed understanding of the mechanism of interaction, such as distinguishing between inhibition of intestinal versus hepatic metabolism. nih.gov

| Study Design Element | Description | Role of Verapamil-d6 |

|---|---|---|

| Model | Rat model | N/A |

| "Victim" Drug | Verapamil (Oral Administration) | Serves as the internal standard for quantifying oral verapamil. |

| "Perpetrator" Drug | 1-aminobenzotriazole (B112013) (ABT), a potent CYP inhibitor | N/A |

| Methodology | Isotope-IV Method | Administered intravenously as a stable isotope-labeled tracer. |

| Key Finding | ABT significantly increased the oral bioavailability of verapamil, primarily by inhibiting intestinal (first-pass) metabolism. | Enabled precise calculation of changes in bioavailability and clearance by differentiating between oral and IV doses in the same animal. |

Future Perspectives and Emerging Research Avenues for Deuterated Verapamil Analogues

Exploration of Novel Deuteration Strategies for Enhanced Research Utility

The utility of a deuterated compound is intrinsically linked to the position and number of deuterium (B1214612) atoms within its structure. Early deuteration methods often resulted in non-specific labeling, whereas modern strategies offer precise, site-specific incorporation of deuterium, thereby maximizing the kinetic isotope effect for research purposes. brightspec.comnih.gov The carbon-deuterium (C-D) bond is significantly stronger than the carbon-hydrogen (C-H) bond; when the cleavage of this bond is a rate-limiting step in a metabolic reaction, the process is slowed. nih.gov This principle is the cornerstone of using deuteration to create more metabolically stable compounds or to probe metabolic pathways. wikipedia.org

Novel strategies are being developed to provide medicinal chemists with greater control over deuteration. These include:

Metal-Catalyzed H/D Exchange: Methods using catalysts based on silver, copper, and other transition metals allow for the direct and site-selective replacement of C-H bonds with C-D bonds, even in complex molecules. brightspec.comnih.gov These reactions can be directed to specific positions, such as those on aromatic heterocycles, which are common motifs in pharmaceutical agents. nih.gov

Photocatalysis: Merging organophotoredox catalysis with hydrogen atom transfer (HAT) catalysis enables the highly selective deuteration of unactivated C(sp3)-H bonds using inexpensive deuterium sources like heavy water (D₂O). researchgate.net This allows for labeling at positions distant from functional groups, a significant challenge for traditional methods.

Deconstructive Deuteration: This innovative approach utilizes readily available functional groups, such as ketones, as "traceless handles" to direct deuteration to specific alkyl positions. nih.gov The directing group is subsequently removed, leaving a precisely deuterated site. This method allows for controlled mono-, di-, or tri-deuteration at a specific carbon atom. nih.gov

For verapamil (B1683045) analogues, these strategies could be employed to selectively deuterate positions known to be susceptible to metabolism by cytochrome P450 enzymes. nih.gov By slowing metabolism at these "soft spots," researchers can create tools to study the pharmacological effects of the parent compound with reduced interference from metabolites, or to investigate the specific contributions of different metabolic pathways. nih.govnih.gov

Table 1: Comparison of Novel Deuteration Strategies

| Strategy | Mechanism | Key Advantages | Deuterium Source |

|---|---|---|---|

| Metal-Catalyzed H/D Exchange | Transition metal complex activates C-H bond for exchange with a deuterated solvent. | High site-selectivity, functional group tolerance. nih.gov | CH₃OD, D₂O |

| Synergistic Photocatalysis | Light-activated catalyst generates a radical which abstracts a hydrogen atom, followed by quenching with a deuterium source. | Deuteration of remote, unactivated C-H bonds. researchgate.net | D₂O |

| Deconstructive Deuteration | A temporary functional group directs deuteration to a specific location before being removed. | Precise control over the degree of deuteration (mono-, di-, tri-). nih.gov | D₂O |

Advancements in High-Throughput Analytical Platforms for Isotope-Labeled Compounds

The analysis of isotope-labeled compounds is crucial for their application in research. Mass spectrometry (MS) is the primary analytical technique, and recent advancements have focused on increasing throughput to meet the demands of modern drug discovery. nih.gov High-throughput screening (HTS) allows for the rapid testing of thousands of compounds, a process now supported by sophisticated MS platforms. nih.govresearchgate.net

Key advancements include:

Automated Affinity Selection Mass Spectrometry (ASMS): This technique allows for the screening of compound libraries against a target protein. nih.gov Compounds that bind to the target are separated from non-binders and identified by MS. The throughput of these systems now rivals traditional HTS methods. nih.gov The use of deuterated analogues like (R)-(+)-Verapamil-d6 can serve as internal standards for precise quantification in these assays.

High-Throughput Hydrogen/Deuterium Exchange Mass Spectrometry (HDX-MS): HDX-MS is a powerful tool for studying protein conformation and dynamics. ukri.orgnih.gov It measures the rate at which backbone amide hydrogens exchange with deuterium in a D₂O buffer. ukri.org Binding of a ligand, such as a deuterated verapamil analogue, can alter this exchange rate, revealing the binding site and conformational changes. ukri.org Modern platforms use robotic sample handling and advanced software to automate the entire workflow, from sample preparation to data analysis, enabling medium-throughput screening of small molecules. ukri.orgbiopharminternational.com

Label-Free Quantification: A significant advantage of MS-based screening is that it often does not require labeled biomolecules, as it directly measures the mass of the substrate and product of an enzymatic reaction. nih.gov However, stable isotope-labeled internal standards, such as (R)-(+)-Verapamil-d6, are essential for accurate and reproducible quantification in these high-throughput workflows.

These platforms are expanding the role of MS from a confirmatory tool to a primary screening technology in drug discovery, where the unique properties of deuterated compounds are invaluable for generating high-quality, quantitative data. nih.gov

Expanded Applications in Omics Research (e.g., Metabolomics, Flux Analysis)

Beyond their use as internal standards, deuterated compounds are powerful probes for exploring complex biological systems in the field of "omics," particularly metabolomics and metabolic flux analysis (MFA). nih.gov These approaches aim to identify and quantify the complete set of metabolites or reaction rates within a biological system. nih.govnih.gov

Metabolomics: Deuterium-labeled compounds can be used to track the metabolic fate of a drug molecule. simsonpharma.com By administering a deuterated verapamil analogue to a biological system, researchers can use MS to identify all the resulting deuterated metabolites, providing a comprehensive picture of its biotransformation. This is crucial for understanding how a drug is processed and for identifying potentially active or toxic metabolites. nih.gov

Metabolic Flux Analysis (MFA): MFA is a quantitative technique used to determine the rates (fluxes) of intracellular metabolic pathways. nih.govnih.gov It relies on feeding cells a stable isotope-labeled substrate (a "tracer") and then measuring the pattern of isotope incorporation into downstream metabolites. nih.gov While often performed with ¹³C-labeled tracers like glucose, deuterium can also be used. nih.govmetsol.com A deuterated drug like a verapamil analogue can act as a tracer to study its own metabolism and its effect on endogenous metabolic pathways. By measuring the rate at which the deuterium label is incorporated into various metabolites, researchers can quantify the flux through different biotransformation pathways. mdpi.com This provides a dynamic view of metabolism that is not achievable with simple concentration measurements. mdpi.com

The use of deuterium metabolic imaging (DMI) is also an emerging area, where deuterated molecules are administered and their metabolic conversion is tracked in real-time within living organisms using magnetic resonance spectroscopy (MRS). nih.gov This technique could one day allow for the non-invasive study of how deuterated verapamil analogues are metabolized in vivo.

Development of New In Vitro and Ex Vivo Research Models Incorporating Labeled Compounds

To improve the translation of preclinical research to clinical outcomes, there is a significant effort to develop more physiologically relevant in vitro and ex vivo models. nih.govnih.gov These advanced models provide a more accurate representation of human tissues and organs than traditional two-dimensional (2D) cell cultures and are ideal platforms for studies involving deuterated compounds. labmanager.com

Three-Dimensional (3D) Cell Cultures: Models such as spheroids and organoids are self-assembled 3D structures of cells that better mimic the microenvironment and cell-cell interactions of native tissues. nih.govgbo.com For example, hepatic spheroids formed from primary human liver cells show higher and more sustained expression of metabolic enzymes (e.g., cytochrome P450s) compared to 2D cultures. thermofisher.com These models are well-suited for studying the metabolism of deuterated verapamil analogues, providing more predictive data on metabolic pathways and rates. labmanager.comthermofisher.com

Organs-on-a-Chip (OOC): OOCs are microfluidic devices that contain living cells in continuously perfused microchannels, recreating the structural and functional units of human organs. wikipedia.orgmdpi.com These "chips" can simulate organ-level physiology and are being used to model drug absorption, distribution, metabolism, and excretion (ADME). nih.govyoutube.com A "liver-on-a-chip," for instance, can be used to study the metabolism of a deuterated verapamil analogue and assess its potential for drug-drug interactions in a highly controlled, human-relevant system. wikipedia.org Multi-organ chips are also being developed to study the complex interplay between different organs, offering a systemic view of a drug's fate. nih.gov

The integration of stable isotope-labeled compounds like (R)-(+)-Verapamil-d6 into these advanced models allows researchers to perform detailed mechanistic and quantitative studies of drug metabolism and disposition in systems that more closely resemble human physiology, ultimately enhancing the predictive power of preclinical drug discovery. nih.gov

Table 2: Compound Names Mentioned in this Article

| Compound Name |

|---|

| (R)-(+)-Verapamil-d6 |

| Verapamil |

| Deuterium oxide |

Q & A

Q. What are the key pharmacological properties of (R)-(+)-Verapamil-d6, and how do they differ from non-deuterated Verapamil?

(R)-(+)-Verapamil-d6, a deuterated analog of Verapamil, retains the primary mechanism of L-type calcium channel blockade but exhibits altered pharmacokinetics due to isotopic substitution. Deuterium incorporation slows metabolic degradation, enhancing its utility in tracer studies for quantifying drug distribution and metabolism . Unlike non-deuterated Verapamil, its deuterated form provides improved stability in mass spectrometry (MS)-based assays, reducing interference from endogenous metabolites .

Q. Which analytical methods are recommended for quantifying (R)-(+)-Verapamil-d6 in biological matrices?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) is the gold standard. For example, a validated method uses electrospray ionization (ESI) with MRM ion pairs m/z 461.1→165.2 for (R)-(+)-Verapamil-d6 and m/z 445.0→165.2 for non-deuterated Verapamil. This approach achieves high specificity and sensitivity in human plasma, with a lower limit of quantification (LLOQ) of 1 ng/mL . Internal standards like Verapamil-d6 ensure precision by correcting for matrix effects .

Q. What is the role of (R)-(+)-Verapamil-d6 in studying drug-drug interactions (DDIs) involving CYP3A4 and P-glycoprotein (P-gp)?

As a CYP3A4 and P-gp substrate, (R)-(+)-Verapamil-d6 is used to probe transporter-mediated DDIs. Methodologically, researchers co-administer it with inhibitors (e.g., ketoconazole) or inducers (e.g., rifampicin) and measure changes in pharmacokinetic parameters (e.g., AUC, Cmax). Its deuterated structure allows simultaneous tracking of parent drug and metabolites (e.g., norverapamil) without isotopic interference, enabling precise DDI profiling .

Advanced Research Questions

Q. How can factorial experimental designs optimize formulations containing (R)-(+)-Verapamil-d6 for controlled-release applications?

A full factorial design (e.g., 12-run design) evaluates variables like polymer concentration (Eudragit RS 30D), talc content, and drug loading. Responses such as dissolution rate (T50) and bead morphology are analyzed via ANOVA to identify significant factors. For instance, polymer concentration linearly affects dissolution, while talc non-linearly modulates surface roughness. Regression models (e.g., Y = β0 + β1X1 + β2X2) predict optimal formulations, validated through confirmatory runs .

Q. How should researchers resolve contradictions in (R)-(+)-Verapamil-d6’s effects on viral replication observed across in vitro and plasmid-based systems?

In influenza A studies, Verapamil reduces viral titers in cell cultures by impairing RNP export but shows no effect on plasmid-driven viral mRNA production. To reconcile this, researchers must differentiate between host-dependent mechanisms (e.g., calcium signaling modulation) and direct viral interactions . Methodologically, parallel experiments in live virus vs. plasmid systems, coupled with phosphoproteomics (e.g., ERK/PKCα activation assays), isolate host-specific pathways. Contradictions highlight the need for multi-omics integration to contextualize findings .

Q. What statistical strategies are critical for analyzing proteomics data from clinical trials involving (R)-(+)-Verapamil-d6?

In trials like type 1 diabetes studies, linear regression models identify serum proteins with significant abundance changes (e.g., IGF-I). False discovery rate (FDR) correction (e.g., Benjamini-Hochberg) adjusts for multiple comparisons. Data are deposited in repositories like ProteomeXchange (e.g., PXD026601) for reproducibility. Longitudinal mixed-effects models account for intra-subject variability, while orthogonal experimental designs (e.g., 3×3 matrices) validate dose-response relationships .

Q. How do deuterium kinetic isotope effects (KIEs) influence the interpretation of (R)-(+)-Verapamil-d6’s metabolic stability in vivo?

KIEs arise when C-D bonds slow enzymatic cleavage (e.g., CYP3A4-mediated N-demethylation). Researchers compare deuterated vs. non-deuterated metabolite ratios using LC-MS/MS. For example, a reduced norverapamil/Verapamil ratio in deuterated versions confirms metabolic stabilization. However, KIEs are context-dependent; in vitro microsomal assays may underestimate in vivo effects due to competing pathways. Isotope tracing in hepatocyte models improves translational accuracy .

Methodological Notes

- Experimental Design : Use frameworks like PICO (Population, Intervention, Comparison, Outcome) to structure hypotheses. For example: "In T1D patients (P), does (R)-(+)-Verapamil-d6 (I) compared to placebo (C) preserve β-cell function (O)?" .

- Data Validation : Cross-validate MS results with orthogonal techniques (e.g., ELISA for IGF-I) to confirm proteomic findings .

- Ethical Compliance : Ensure pharmacokinetic studies adhere to protocols for human subject research, including informed consent and IRB approvals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.